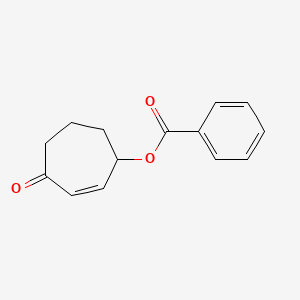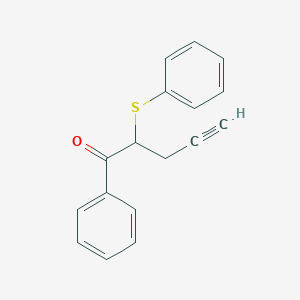![molecular formula C14H17NOSi B14299794 Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol CAS No. 116065-56-6](/img/structure/B14299794.png)
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is an organosilicon compound characterized by the presence of a silanol group attached to a dimethyl-substituted phenyl ring, which is further connected to a pyridin-3-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol typically involves the reaction of a suitable silane precursor with a pyridin-3-ylmethyl-substituted phenyl compound. One common method involves the hydrosilylation of a vinyl-substituted pyridin-3-ylmethyl phenyl compound using a platinum catalyst, followed by hydrolysis to yield the silanol product. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Solvent: Toluene or other non-polar solvents.
Temperature: Typically carried out at room temperature to 80°C.
Reaction Time: Several hours to complete the hydrosilylation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the hydrosilylation and hydrolysis reactions makes this compound suitable for large-scale production.
化学反应分析
Types of Reactions
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones or siloxanes.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Silanones, siloxanes.
Reduction: Silanes.
Substitution: Various substituted phenyl and pyridinyl derivatives.
科学研究应用
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule due to its structural similarity to biologically relevant compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silanol group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The pyridinyl and phenyl groups contribute to the compound’s ability to interact with hydrophobic and aromatic regions of target molecules.
相似化合物的比较
Similar Compounds
- Dimethyl{2-[(pyridin-2-yl)methyl]phenyl}silanol
- Dimethyl{2-[(pyridin-4-yl)methyl]phenyl}silanol
- Dimethyl{2-[(quinolin-3-yl)methyl]phenyl}silanol
Uniqueness
Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol is unique due to the specific positioning of the pyridinyl group at the 3-position, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to distinct chemical and biological properties compared to its analogs.
属性
| 116065-56-6 | |
分子式 |
C14H17NOSi |
分子量 |
243.38 g/mol |
IUPAC 名称 |
hydroxy-dimethyl-[2-(pyridin-3-ylmethyl)phenyl]silane |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,16)14-8-4-3-7-13(14)10-12-6-5-9-15-11-12/h3-9,11,16H,10H2,1-2H3 |
InChI 键 |
ZWDXTAHQDCQLIN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1CC2=CN=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


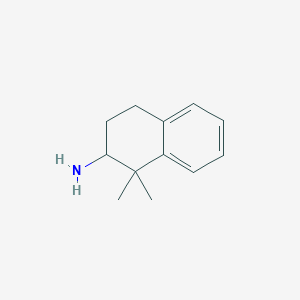
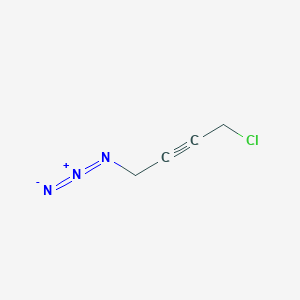
![[2-[[(Z)-1-hydroxy-3-oxo-1-phenylbut-1-en-2-yl]diazenyl]phenyl]arsonic acid](/img/structure/B14299736.png)
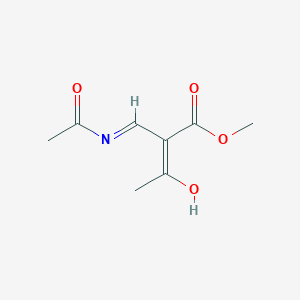
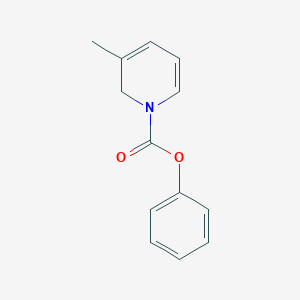
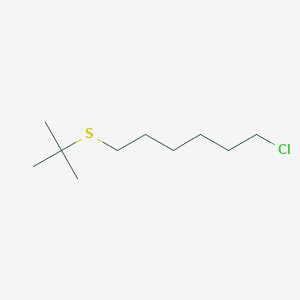
![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/no-structure.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

